

An In-depth Technical Guide to the Physical Properties of (Benzene)tricarbonylchromium

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Benzene)tricarbonylchromium

Cat. No.: B13710417

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Benzene)tricarbonylchromium, with the chemical formula $\text{Cr}(\text{C}_6\text{H}_6)(\text{CO})_3$, is a foundational organometallic compound characterized by its "piano stool" geometry.^{[1][2]} This yellow crystalline solid is a staple in synthetic chemistry, primarily due to the significant alteration of the benzene ring's electronic properties upon coordination with the chromium tricarbonyl moiety.^[2] A thorough understanding of its physical properties, particularly its melting point and solubility, is paramount for its effective application in research and development. This guide provides a comprehensive overview of these key physical characteristics, supported by experimental protocols and theoretical insights.

Introduction: The Archetypal "Piano Stool" Complex

First synthesized by Fischer and Öfele in 1957, **(benzene)tricarbonylchromium** is a stable 18-electron complex.^[1] This stability arises from the synergistic bonding between the chromium atom and the benzene and carbonyl ligands. The chromium atom, in its zero-oxidation state, contributes 6 valence electrons, the benzene ligand donates 6 π -electrons, and the three carbonyl ligands each contribute 2 electrons, summing to the stable 18-electron configuration.^[1] This electron configuration dictates the molecule's geometry and reactivity. The complex's primary utility in organic synthesis stems from its ability to activate the benzene ring for nucleophilic aromatic substitution, a transformation that is otherwise challenging.^[2]

Core Physical Properties

A precise understanding of the physical properties of **(benzene)tricarbonylchromium** is essential for its handling, storage, and application in chemical reactions.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For **(benzene)tricarbonylchromium**, the literature consistently reports a melting point in the range of 163-166 °C.[2][3][4][5][6] This relatively sharp melting range suggests a well-defined crystalline structure. It is also noted that the compound can sublime at 130 °C under reduced pressure (0.267 kPa), a property that can be exploited for purification.[3]

Property	Value	Source(s)
Melting Point	163-166 °C	[2][3][4][5][6]
Sublimation Point	130 °C at 0.267 kPa	[3]

Solubility Profile

(Benzene)tricarbonylchromium is a nonpolar compound, which dictates its solubility in various solvents. It is generally insoluble in water but exhibits good solubility in common nonpolar organic solvents.[2][4] This solubility is crucial for its use in solution-phase reactions. While comprehensive quantitative solubility data is scarce in the literature, qualitative solubility information is well-established.

Solvent	Polarity	Solubility	Notes
Tetrahydrofuran (THF)	Polar aprotic	Soluble	A common reaction solvent. [1] [7] [8]
Diethyl ether	Non-polar	Soluble	Often used for recrystallization. [1] [7] [8]
Benzene	Non-polar	Soluble	[7] [8]
Hexane	Non-polar	Sparingly Soluble	Can be used for recrystallization. [1]
Pentane	Non-polar	Insoluble	Used for washing to remove impurities. [7]

The solubility in solvents like THF and diethyl ether facilitates its use as a reagent and catalyst in a wide array of organic transformations.[\[1\]](#)

Experimental Protocols

To ensure the reliable use of **(benzene)tricarbonylchromium**, accurate determination of its physical properties is essential. The following are standard protocols for determining its melting point and solubility.

Protocol for Melting Point Determination

This protocol outlines the capillary method for determining the melting point of **(benzene)tricarbonylchromium**.

Objective: To accurately determine the melting point range of a sample of **(benzene)tricarbonylchromium**.

Materials:

- **(Benzene)tricarbonylchromium** sample
- Capillary tubes (sealed at one end)

- Melting point apparatus
- Spatula
- Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

- Sample Preparation: Ensure the **(benzene)tricarbonylchromium** sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
- Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating Rate: Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (around 145 °C).
- Observation: Reduce the heating rate to 1-2 °C per minute. Observe the sample closely through the magnifying lens.
- Melting Point Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Trustworthiness: A sharp melting point range (e.g., within 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Protocol for Qualitative Solubility Determination

This protocol describes a method for assessing the qualitative solubility of **(benzene)tricarbonylchromium** in various solvents.

Objective: To determine if **(benzene)tricarbonylchromium** is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.

Materials:

- **(Benzene)tricarbonylchromium** sample
- A selection of test solvents (e.g., THF, diethyl ether, hexane, water)
- Small test tubes or vials
- Spatula
- Vortex mixer (optional)

Procedure:

- Solvent Addition: Add approximately 1 mL of the chosen solvent to a clean, dry test tube.
- Solute Addition: Add a small, precisely weighed amount (e.g., 10 mg) of **(benzene)tricarbonylchromium** to the test tube.
- Mixing: Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.
- Observation: Allow the mixture to stand and observe.
 - Soluble: The solid completely dissolves, leaving a clear, colored solution.
 - Sparingly Soluble: A portion of the solid dissolves, but some undissolved solid remains.
 - Insoluble: The solid does not appear to dissolve, and the solvent remains colorless or only slightly colored.
- Record Keeping: Record the observations for each solvent tested.

Expertise & Experience: For organometallic compounds sensitive to air and moisture, it is crucial to perform these operations under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent decomposition.[\[1\]](#)

Structural Influence on Physical Properties

The unique "piano stool" structure of **(benzene)tricarbonylchromium**, where the planar benzene ring is π -bonded to the $\text{Cr}(\text{CO})_3$ fragment, is central to its physical properties.

Caption: Influence of the molecular structure of **(benzene)tricarbonylchromium** on its key physical properties.

The coordination of the electron-withdrawing $\text{Cr}(\text{CO})_3$ group to the benzene ring significantly alters the electron density of the aromatic system. This change in electronic structure, along with the overall molecular symmetry and packing efficiency in the crystal lattice, contributes to its specific melting point. The nonpolar nature of both the benzene ring and the carbonyl ligands results in the compound's characteristic solubility in nonpolar organic solvents.

Conclusion

A comprehensive understanding of the melting point and solubility of **(benzene)tricarbonylchromium** is fundamental for its effective utilization in synthetic chemistry. The well-defined melting point serves as a reliable indicator of purity, while its solubility profile dictates the choice of reaction media. The experimental protocols provided herein offer a framework for the consistent and accurate determination of these crucial physical properties, ensuring the integrity and reproducibility of research outcomes. As a Senior Application Scientist, I emphasize the importance of meticulous experimental technique, especially when handling air- and moisture-sensitive compounds, to achieve reliable and meaningful data.

References

- Wikipedia. (n.d.). (Benzene)chromium tricarbonyl.
- ChemBK. (2024). Chromium, (benzene)tricarbonyl-.
- PubChem. (n.d.). (η 6-Benzene)tricarbonylchromium.
- NIST. (n.d.). Benzenechromiumtricarbonyl.
- ResearchGate. (2017). Experimental and Theoretical Study of the Substituted (H_6 -Arene) $\text{Cr}(\text{CO})_3$ Complexes.
- ResearchGate. (2025). Benzene Chromium Tricarbonyl Revisited: Theoretical Study of the Structure and Dynamics of (η 6-C₆H₆)Cr(CO)₃.
- Chemsorc. (2025). (η 6-C₆H₆)Cr(CO)₃ | CAS#:697302-50-4.
- PubChem. (n.d.). (Benzene)chromium tricarbonyl.
- NJ.gov. (n.d.). MANGANESE, CYCLOPENTADIENYLTRICARBONYL.
- Wikipedia. (n.d.). Chromium hexacarbonyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. (Benzene)chromium tricarbonyl - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Benzene Chromium Tricarbonyl | CAS 12082-08-5 | Cr(C₆H₆)(CO)₃ - Wolfa [wolfabio.com]
- 5. Benzene-chromium(0) tricarbonyl 98 12082-08-5 [sigmaaldrich.com]
- 6. 12082-08-5 CAS MSDS (BENZENE CHROMIUM TRICARBONYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. BENZENE CHROMIUM TRICARBONYL | 12082-08-5 [chemicalbook.com]
- 8. BENZENE CHROMIUM TRICARBONYL | 12082-08-5 [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of (Benzene)tricarbonylchromium]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13710417#benzene-tricarbonylchromium-physical-properties-melting-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com